![molecular formula C25H25ClN4 B281857 1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B281857.png)
1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a benzimidazole derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole involves the inhibition of certain enzymes and signaling pathways that are involved in the progression of various diseases. This compound has been found to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to inhibit the production of reactive oxygen species, which are associated with inflammation and oxidative stress.
Biochemical and Physiological Effects:
1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that is important in the prevention and treatment of cancer. Additionally, this compound has been found to reduce inflammation and oxidative stress, which are associated with various diseases such as diabetes and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole is its potential therapeutic benefits in the treatment of various diseases. Additionally, this compound has been found to exhibit low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic benefits in the treatment of various diseases. Furthermore, the development of novel formulations and delivery systems may improve the bioavailability and efficacy of this compound.
Méthodes De Synthèse
The synthesis of 1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole involves the reaction between benzimidazole and benzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with 4-phenylpiperazine and chloroacetic acid to obtain the final compound.
Applications De Recherche Scientifique
1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole has been extensively studied for its potential applications in medical research. It has been shown to exhibit anti-tumor activity, anti-inflammatory properties, and anti-oxidant effects. Additionally, this compound has been found to have potential therapeutic benefits in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propriétés
Formule moléculaire |
C25H25ClN4 |
|---|---|
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
1-benzyl-5-chloro-2-[(4-phenylpiperazin-1-yl)methyl]benzimidazole |
InChI |
InChI=1S/C25H25ClN4/c26-21-11-12-24-23(17-21)27-25(30(24)18-20-7-3-1-4-8-20)19-28-13-15-29(16-14-28)22-9-5-2-6-10-22/h1-12,17H,13-16,18-19H2 |
Clé InChI |
AOSCOILAYZOIII-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=NC3=C(N2CC4=CC=CC=C4)C=CC(=C3)Cl)C5=CC=CC=C5 |
SMILES canonique |
C1CN(CCN1CC2=NC3=C(N2CC4=CC=CC=C4)C=CC(=C3)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281774.png)
![N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281775.png)
![N-(3-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281776.png)
![N-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281780.png)
![2-Hydroxy-5-[(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B281782.png)
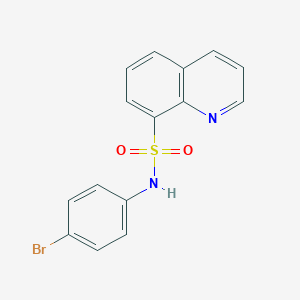
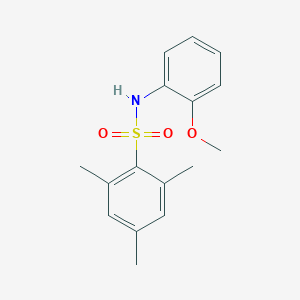

![4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281791.png)
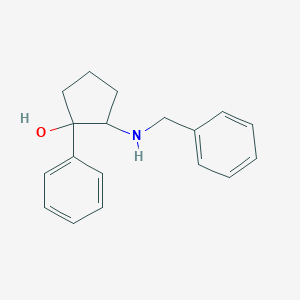
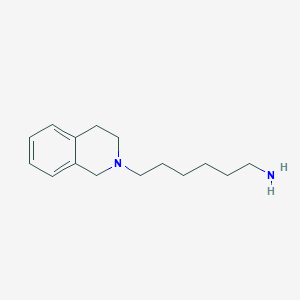
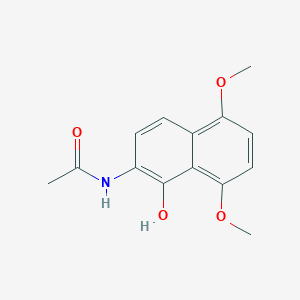
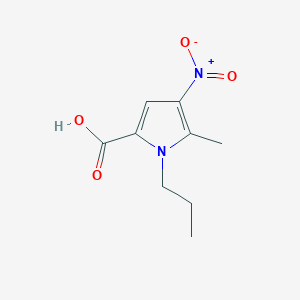
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B281803.png)